molecular formula C10H9NO3 B2966167 2-(4-cyanophenoxy)propanoic Acid CAS No. 118618-36-3

2-(4-cyanophenoxy)propanoic Acid

Cat. No.: B2966167
CAS No.: 118618-36-3
M. Wt: 191.186
InChI Key: KXNITAHHTSHYPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-cyanophenoxy)propanoic acid can be achieved through various methods. One notable method involves the chemoenzymatic route, which combines chemical synthesis with enzymatic reactions. For instance, the synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate, a related compound, involves enantioselective transesterification using Candida antarctica lipase B (Novozym 435) in acetonitrile at 45°C . This method ensures high enantiomeric purity and yield .

Chemical Reactions Analysis

2-(4-cyanophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(4-cyanophenoxy)propanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in various biochemical reactions, influencing cellular processes and protein functions.

Comparison with Similar Compounds

2-(4-cyanophenoxy)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and its applications in proteomics research.

Properties

IUPAC Name

2-(4-cyanophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNITAHHTSHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118618-36-3
Record name 2-(4-cyanophenoxy)propanoic acid
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